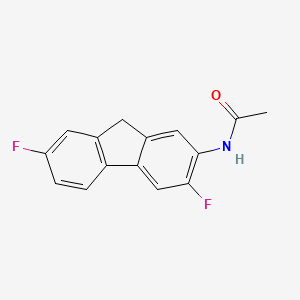

n-(3,7-Difluoro-9h-fluoren-2-yl)acetamide

Description

Structure

3D Structure

Properties

CAS No. |

2823-83-8 |

|---|---|

Molecular Formula |

C15H11F2NO |

Molecular Weight |

259.25 g/mol |

IUPAC Name |

N-(3,7-difluoro-9H-fluoren-2-yl)acetamide |

InChI |

InChI=1S/C15H11F2NO/c1-8(19)18-15-6-10-4-9-5-11(16)2-3-12(9)13(10)7-14(15)17/h2-3,5-7H,4H2,1H3,(H,18,19) |

InChI Key |

JLRBCHWWSPIWSR-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=C(C=C2C(=C1)CC3=C2C=CC(=C3)F)F |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of N 3,7 Difluoro 9h Fluoren 2 Yl Acetamide

Established Synthetic Routes to N-(3,7-Difluoro-9H-fluoren-2-yl)acetamide

The synthesis of this compound can be approached through a multi-step process, primarily involving the construction of the 3,7-difluorofluorene core, followed by regioselective introduction of an amino group at the 2-position, and subsequent acetylation.

Precursor Synthesis and Reaction Optimization

A plausible synthetic pathway to this compound commences with the synthesis of 3,7-difluoro-9H-fluorene. This precursor can be prepared from commercially available starting materials, although specific high-yield routes are not extensively documented in publicly available literature. One potential approach involves the cyclization of a suitably substituted biphenyl (B1667301) derivative.

Once 3,7-difluoro-9H-fluorene is obtained, the subsequent crucial step is the regioselective introduction of a nitro group at the 2-position. Nitration of the fluorene (B118485) core is a common electrophilic aromatic substitution reaction. For instance, the nitration of 9H-fluorene can be achieved using nitric acid in acetic acid. nih.govnih.gov The directing effects of the fluorine atoms at the 3 and 7 positions would favor substitution at the 2 and 6 positions. Careful optimization of reaction conditions, such as temperature, reaction time, and the nitrating agent, is crucial to achieve mono-nitration and maximize the yield of 3,7-difluoro-2-nitro-9H-fluorene.

The subsequent reduction of the nitro group to an amine is a standard transformation in organic synthesis. A variety of reducing agents can be employed, such as tin(II) chloride, catalytic hydrogenation with palladium on carbon, or hydrazine (B178648) hydrate (B1144303) in the presence of a catalyst. organic-chemistry.org This step yields the key intermediate, 3,7-difluoro-9H-fluoren-2-amine.

The final step is the acetylation of the amino group. This is typically achieved by treating the 3,7-difluoro-9H-fluoren-2-amine with an acetylating agent like acetic anhydride (B1165640) or acetyl chloride in the presence of a base such as pyridine (B92270) or triethylamine. guidechem.com The reaction is generally high-yielding and proceeds under mild conditions.

A hypothetical reaction scheme is presented below:

Scheme 1: Plausible Synthetic Route to this compound

Nitration: 3,7-difluoro-9H-fluorene → 3,7-difluoro-2-nitro-9H-fluorene

Reduction: 3,7-difluoro-2-nitro-9H-fluorene → 3,7-difluoro-9H-fluoren-2-amine

Acetylation: 3,7-difluoro-9H-fluoren-2-amine → this compound

Novel Synthetic Approaches for Enhanced Yield and Selectivity

To improve upon traditional multi-step syntheses, novel approaches could focus on more direct methods for introducing the acetamido group. One such strategy could involve a direct amination of a halogenated precursor, followed by acetylation. For example, if 2-bromo-3,7-difluoro-9H-fluorene were available, a Buchwald-Hartwig amination could be employed to introduce the amino group. sigmaaldrich.comgoogle.com This palladium-catalyzed cross-coupling reaction is known for its high efficiency and functional group tolerance.

Functionalization and Derivatization Strategies for this compound

Further modification of this compound can provide access to a range of analogues with potentially interesting properties. These modifications can be targeted at the acetamide (B32628) moiety or the fluorene core.

Modification at the Acetamide Moiety

The acetamide group offers several possibilities for derivatization. The amide N-H bond can be deprotonated with a strong base and subsequently alkylated or acylated to introduce various substituents. Alternatively, the acetyl group itself can be modified. For instance, hydrolysis of the acetamide to the corresponding amine, 3,7-difluoro-9H-fluoren-2-amine, would allow for the introduction of different acyl groups, leading to a library of N-acylated analogues.

| Derivative | Reagent |

| N-(3,7-Difluoro-9H-fluoren-2-yl)propionamide | Propionyl chloride |

| N-(3,7-Difluoro-9H-fluoren-2-yl)benzamide | Benzoyl chloride |

| N-Alkyl-N-(3,7-Difluoro-9H-fluoren-2-yl)acetamide | Alkyl halide (after deprotonation) |

Regioselective Substitution on the Fluorene Core

The fluorene core of this compound has several positions available for further electrophilic substitution. The directing effects of the existing substituents (two fluorine atoms and an acetamido group) will govern the regioselectivity of these reactions. The acetamido group is an ortho-, para-director, while the fluorine atoms are also ortho-, para-directing. Therefore, further substitution is likely to occur at the positions ortho and para to the acetamido group, which are the 1, 3, and 4 positions, and at the positions ortho to the fluorine atoms. However, steric hindrance may play a significant role in determining the final product distribution.

Potential electrophilic substitution reactions include:

Halogenation: Introduction of bromine or chlorine using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Nitration: Introduction of a nitro group using a mixture of nitric and sulfuric acids.

Friedel-Crafts Acylation/Alkylation: Introduction of acyl or alkyl groups using the appropriate acyl/alkyl halide and a Lewis acid catalyst.

Mechanistic Studies of Synthetic Pathways

Due to the absence of specific literature detailing the synthesis of this compound, this section outlines a plausible synthetic route based on established chemical transformations of the fluorene scaffold. The proposed pathway involves a three-step sequence starting from 3,7-difluorofluorene: electrophilic nitration, reduction of the resulting nitro group, and subsequent acetylation of the amine. The mechanistic details for each of these hypothetical steps are discussed below.

Electrophilic Nitration of 3,7-Difluorofluorene

The initial step in the proposed synthesis is the introduction of a nitro group onto the 3,7-difluorofluorene backbone via electrophilic aromatic substitution. The reaction would likely proceed by treating 3,7-difluorofluorene with a nitrating agent, such as a mixture of nitric acid and sulfuric acid.

The mechanism for this reaction begins with the protonation of nitric acid by the stronger acid, sulfuric acid, to form the nitronium ion (NO₂⁺), which is a potent electrophile.

Formation of the Nitronium Ion: HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻

The nitronium ion is then attacked by the electron-rich aromatic ring of 3,7-difluorofluorene. The fluorine atoms are ortho-, para-directing activators, and the methylene (B1212753) bridge at C9 also influences the electron density of the aromatic rings. In the fluorene system, the 2 and 7 positions are the most electron-rich and sterically accessible, making them the most likely sites for electrophilic attack. Given the symmetry of the starting material, these positions are equivalent.

The attack by the π-electrons of the fluorene ring on the nitronium ion forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. The positive charge is delocalized across the aromatic ring. A subsequent deprotonation of the arenium ion by a weak base, such as the bisulfate ion (HSO₄⁻), restores the aromaticity of the ring and yields the product, 3,7-difluoro-2-nitro-9H-fluorene.

Table 1: Proposed Electrophilic Nitration of 3,7-Difluorofluorene

| Step | Description | Reactants | Intermediates | Products |

| 1 | Formation of Electrophile | Nitric Acid, Sulfuric Acid | Nitronium Ion (NO₂⁺) | - |

| 2 | Nucleophilic Attack | 3,7-Difluoro-9H-fluorene, Nitronium Ion | Arenium Ion (Sigma Complex) | - |

| 3 | Deprotonation | Arenium Ion, Bisulfate Ion | - | 3,7-Difluoro-2-nitro-9H-fluorene |

Reduction of 3,7-Difluoro-2-nitro-9H-fluorene

The second step involves the reduction of the nitro group in 3,7-difluoro-2-nitro-9H-fluorene to an amino group, yielding 3,7-difluoro-2-amino-9H-fluorene. This transformation can be achieved using various reducing agents, with common methods including catalytic hydrogenation (e.g., using H₂ gas with a palladium-on-carbon catalyst) or metal-acid combinations (e.g., tin or iron in the presence of hydrochloric acid).

In the case of catalytic hydrogenation, the mechanism involves the adsorption of the nitro compound and molecular hydrogen onto the surface of the palladium catalyst. The H-H bond is cleaved, and hydrogen atoms are added sequentially to the nitro group, leading to a series of intermediates (such as nitroso and hydroxylamine (B1172632) species) that are ultimately reduced to the amine.

Following the reduction, a basic workup would be necessary to deprotonate the ammonium (B1175870) salt and isolate the free amine, 3,7-difluoro-2-amino-9H-fluorene.

Acetylation of 3,7-Difluoro-2-amino-9H-fluorene

The final step in this proposed synthesis is the acetylation of the amino group of 3,7-difluoro-2-amino-9H-fluorene to form the target compound, this compound. This is a nucleophilic acyl substitution reaction, typically carried out using acetyl chloride or acetic anhydride, often in the presence of a weak base like pyridine to neutralize the HCl or acetic acid byproduct.

The mechanism begins with the nucleophilic attack of the lone pair of electrons on the nitrogen atom of the amino group on the electrophilic carbonyl carbon of the acetylating agent (e.g., acetyl chloride). This forms a tetrahedral intermediate.

In the next step, the tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the leaving group (a chloride ion in the case of acetyl chloride). A final deprotonation step, often facilitated by the base (e.g., pyridine), removes the proton from the nitrogen atom to yield the final this compound product.

Table 2: Proposed N-Acetylation of 3,7-Difluoro-2-amino-9H-fluorene

| Step | Description | Reactants | Intermediates | Products |

| 1 | Nucleophilic Attack | 3,7-Difluoro-2-amino-9H-fluorene, Acetyl Chloride | Tetrahedral Intermediate | - |

| 2 | Elimination of Leaving Group | Tetrahedral Intermediate | - | Protonated Amide |

| 3 | Deprotonation | Protonated Amide, Pyridine | - | This compound |

Structure Activity Relationship Sar Studies of N 3,7 Difluoro 9h Fluoren 2 Yl Acetamide and Its Derivatives

Impact of Fluoro Substitution on Molecular Interactions

The introduction of fluorine atoms at the 3 and 7 positions of the fluorene (B118485) ring system in N-(3,7-Difluoro-9H-fluoren-2-yl)acetamide has a profound impact on its molecular properties and, consequently, its potential biological interactions. Fluorine, being the most electronegative element, significantly alters the electronic distribution of the aromatic rings. This electron-withdrawing effect can modulate the p-electron density of the fluorene core, influencing its ability to participate in π-π stacking interactions with biological macromolecules.

The impact of halogen substitution has been observed in related fluorene derivatives. For instance, studies on 2,7-dichloro-9H-fluorene-based compounds have demonstrated that the presence of halogens is compatible with significant biological activity, such as antimicrobial and anticancer effects. arabjchem.org While chlorine and fluorine have different properties, this suggests that halogenation of the fluorene ring at these positions can be a viable strategy for modulating biological activity.

Role of the Acetamide (B32628) Group in Modulating Biological Activity

The acetamide group at the 2-position of the fluorene ring is a crucial pharmacophoric feature that plays a significant role in modulating the biological activity of this compound. The amide bond is a common motif in many biologically active compounds and can act as both a hydrogen bond donor (via the N-H group) and a hydrogen bond acceptor (via the carbonyl oxygen). These interactions are fundamental for the specific recognition and binding of the molecule to biological targets such as enzymes and receptors.

The parent compound, N-(9H-fluoren-2-yl)acetamide, is a well-known carcinogenic and mutagenic agent, and its biological activity is intrinsically linked to the metabolism of the acetamide group. wikipedia.org The biotransformation of the acetamide moiety is key to its mechanism of action. While the focus here is on SAR rather than toxicology, this highlights the importance of the acetamide group in mediating biological effects.

In various classes of compounds, the acetamide group has been associated with a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The orientation and conformation of the acetamide group relative to the fluorene ring system are critical for its interaction with target proteins.

Structure-Activity Profiles of this compound Analogues

While specific SAR studies on a wide range of this compound analogues are not extensively documented in publicly available literature, a hypothetical SAR profile can be constructed based on the known activities of related fluorene derivatives. Modifications to the core structure can be systematically evaluated to understand their impact on biological activity.

For instance, in a series of 2,7-dichloro-9H-fluorene-based thiazole (B1198619) derivatives, modifications to the acetamide side chain led to significant variations in their antimicrobial and cytotoxic activities. arabjchem.org This underscores the importance of the substituent attached to the core fluorene scaffold in determining the biological outcome.

Conformational Analysis and Stereochemical Considerations in SAR

The three-dimensional conformation of this compound is a critical factor in its interaction with biological targets. The fluorene ring system is largely planar, but the acetamide group has rotational freedom around the C-N bond. The preferred conformation will be influenced by steric and electronic factors, including potential intramolecular hydrogen bonding and repulsive interactions between the substituents.

The crystal structure of the parent compound, N-(9H-fluoren-2-yl)acetamide, has been determined, providing valuable insights into its solid-state conformation. nih.gov In the crystalline form, the acetamide group is oriented at a specific angle relative to the fluorene ring. The introduction of fluorine atoms at the 3 and 7 positions is not expected to drastically alter the planarity of the fluorene core, but it may influence the preferred orientation of the acetamide group through electronic effects.

Computational studies on 2-(acetylamino)fluorene-modified DNA have shown that the acetyl group can destabilize certain conformations of the modified base. nih.gov This suggests that the acetamide moiety can have a significant impact on the local geometry of the molecule and its complexes. For this compound, the interplay between the electronic effects of the fluorine atoms and the steric and hydrogen-bonding properties of the acetamide group will ultimately determine the molecule's accessible conformations and its ability to fit into a specific binding pocket.

Metabolic Pathways and Biotransformation of N 3,7 Difluoro 9h Fluoren 2 Yl Acetamide Non Human Focus

Identification of Metabolites in Preclinical Systems

There is no available scientific literature that identifies or characterizes the metabolites of N-(3,7-Difluoro-9H-fluoren-2-yl)acetamide in any preclinical system.

Enzymatic Biotransformation Mechanisms (e.g., Cytochrome P450, N-acetyltransferase)

Specific studies detailing the enzymatic biotransformation mechanisms, including the roles of Cytochrome P450, N-acetyltransferase, or other enzyme systems in the metabolism of this compound, have not been reported in the available scientific literature.

In Vitro Metabolic Stability and Metabolite Profiling

Data from in vitro studies on the metabolic stability of this compound, as well as its metabolite profiling in systems such as liver microsomes or hepatocytes, are not available in the public domain.

Excretion Pathways and Mass Balance Studies in Animal Models

There are no published mass balance studies or reports on the excretion pathways (e.g., renal, fecal) of this compound in any animal models.

Computational and Theoretical Chemistry Studies of N 3,7 Difluoro 9h Fluoren 2 Yl Acetamide

Quantum Mechanical (QM) Calculations for Electronic Structure Analysis

No published studies were found that specifically detail the quantum mechanical calculations for N-(3,7-Difluoro-9H-fluoren-2-yl)acetamide.

There is no available data from DFT calculations that would describe the optimized molecular geometry, bond lengths, bond angles, and electronic properties (such as dipole moment and electrostatic potential) of this compound. Such studies would be crucial in understanding how the electron-withdrawing nature of the fluorine atoms influences the electronic distribution across the fluorene (B118485) core and the acetamide (B32628) side chain.

Specific analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their distribution for this compound is not available. This information would be essential for predicting the compound's chemical reactivity, kinetic stability, and electronic transition properties.

Molecular Dynamics (MD) Simulations for Conformational Sampling and Dynamics

No literature detailing MD simulations for this compound could be identified. Such simulations would provide valuable information on the flexibility of the molecule, particularly the rotational barrier of the acetamide group, and how it behaves in a solvated environment.

Molecular Docking and Ligand-Protein Interaction Modeling

There are no specific molecular docking studies for this compound reported in the scientific literature.

Without molecular docking studies, there are no predictions for the potential protein targets of this compound or the specific amino acid residues that would be critical for its binding.

No QSAR models that include this compound have been developed. The creation of such models would depend on the synthesis and biological testing of a series of related compounds to establish a correlation between their structural features and observed activities.

The absence of this specific information highlights a gap in the current scientific knowledge and suggests an opportunity for future research to explore the computational and theoretical aspects of this and other polysubstituted fluorene derivatives.

Absence of Publicly Available Research Data on the Computational and Theoretical Chemistry of this compound

Despite a comprehensive search for scientific literature, no specific computational, theoretical, cheminformatics, or virtual screening studies detailing the properties and applications of this compound were found in publicly accessible databases and research repositories.

The requested article, focusing on the "" and its specific applications in cheminformatics and virtual screening, cannot be generated at this time due to a lack of available research data on this particular compound.

Therefore, the creation of a scientifically accurate and informative article, complete with data tables and detailed research findings as per the user's request, is not feasible. The generation of such an article would require primary research data that is not present in the public domain.

Analytical Characterization Methodologies for N 3,7 Difluoro 9h Fluoren 2 Yl Acetamide

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for determining the molecular structure of a newly synthesized compound like N-(3,7-Difluoro-9H-fluoren-2-yl)acetamide. By analyzing the interaction of the molecule with electromagnetic radiation, detailed information about its atomic composition, bonding, and connectivity can be obtained.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules. For this compound, ¹H NMR, ¹³C NMR, and ¹⁹F NMR would be essential.

¹H NMR (Proton NMR): This technique would identify the number and electronic environment of all hydrogen atoms in the molecule. The spectrum would be expected to show distinct signals for the aromatic protons on the fluorene (B118485) ring system, the methylene (B1212753) protons at the C9 position, the amide N-H proton, and the methyl protons of the acetamide (B32628) group. The chemical shifts (δ) would be influenced by the electron-withdrawing effects of the fluorine atoms and the amide group. Spin-spin coupling between adjacent protons would provide information on their connectivity.

¹³C NMR (Carbon-13 NMR): This would reveal the number of unique carbon environments. The spectrum would show signals for the carbons in the fluorene backbone, the carbonyl carbon, and the methyl carbon of the acetamide group. The carbons directly bonded to fluorine would exhibit characteristic splitting (C-F coupling), which is a definitive indicator of their presence.

¹⁹F NMR (Fluorine-19 NMR): Given the presence of two fluorine atoms, ¹⁹F NMR is crucial. It would be expected to show two distinct signals, one for the fluorine at the 3-position and one for the fluorine at the 7-position, confirming their different chemical environments. nih.govacs.org The chemical shifts would be characteristic of fluorine atoms attached to an aromatic ring.

Illustrative ¹H NMR Data for this compound: This data is hypothetical and for illustrative purposes only.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 8.10 | d | 1H | Aromatic CH |

| 7.85 | d | 1H | Aromatic CH |

| 7.60 | dd | 1H | Aromatic CH |

| 7.40 | m | 2H | Aromatic CH |

| 3.95 | s | 2H | CH₂ (C9) |

| 2.20 | s | 3H | CH₃ (acetamide) |

| 9.50 | s | 1H | NH (amide) |

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound.

Mass Spectrometry (MS): This technique would confirm the molecular weight of this compound. The mass spectrum would show a molecular ion peak (M⁺) corresponding to the mass of the molecule. Fragmentation patterns, resulting from the breakdown of the molecule in the mass spectrometer, would provide further structural information, such as the loss of the acetyl group.

High-Resolution Mass Spectrometry (HRMS): HRMS would provide a highly accurate mass measurement of the molecular ion. This allows for the determination of the exact elemental formula (e.g., C₁₅H₁₁F₂NO), confirming that the observed mass is consistent with the proposed structure and not an isobaric compound.

Illustrative HRMS Data for this compound: This data is hypothetical and for illustrative purposes only.

| Parameter | Value |

|---|---|

| Calculated Mass for C₁₅H₁₁F₂NO [M+H]⁺ | 259.0808 |

| Measured Mass | 259.0810 |

| Mass Error (ppm) | 0.8 |

Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretch of the amide, the C=O (amide I band) stretch, and C-F bond stretches.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly the conjugated aromatic system. The fluorene ring system would give rise to characteristic absorption maxima in the UV region.

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for separating the target compound from any impurities or byproducts from the synthesis and for assessing its purity.

High-Performance Liquid Chromatography (HPLC) is a primary method for assessing the purity of non-volatile organic compounds. thermofisher.comrestek.comrestek.commtc-usa.com A reversed-phase HPLC method would likely be developed, using a C18 column and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. The purity of this compound would be determined by integrating the peak area of the main compound and any impurities, detected by a UV detector set to a wavelength where the compound strongly absorbs.

Illustrative HPLC Purity Data: This data is hypothetical and for illustrative purposes only.

| Retention Time (min) | Peak Area (%) | Identity |

|---|---|---|

| 8.5 | 99.5 | This compound |

| 4.2 | 0.3 | Impurity A |

| 10.1 | 0.2 | Impurity B |

Gas Chromatography (GC) is suitable for the analysis of volatile and thermally stable compounds. While aromatic amides can sometimes be challenging to analyze by GC due to their polarity and potential for thermal degradation, a robust method could be developed. google.comresearchgate.netresearchgate.netlabrulez.com This would typically involve a high-temperature capillary column and a flame ionization detector (FID) or a mass spectrometer (GC-MS). Derivatization of the amide might be considered to improve its volatility and chromatographic behavior. Purity would be assessed by comparing the peak area of the target compound to the total area of all peaks in the chromatogram.

Crystallographic Analysis for Solid-State Structure Determination

Crystallographic analysis, specifically single-crystal X-ray diffraction, stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unequivocal proof of molecular structure, including bond lengths, bond angles, and conformational details, as well as insights into intermolecular interactions that govern the packing of molecules in the crystal lattice.

To date, a specific crystallographic study for this compound has not been reported in publicly available literature. However, the crystal structure of the parent compound, N-(9H-fluoren-2-yl)acetamide, has been determined and provides a valuable reference for understanding the potential solid-state structure of its difluorinated analog. nih.gov

The crystallographic data for N-(9H-fluoren-2-yl)acetamide reveals a monoclinic crystal system. nih.gov The introduction of two fluorine atoms at the 3 and 7 positions of the fluorene ring in this compound is expected to significantly influence its crystal packing. The high electronegativity and potential for hydrogen bonding of the fluorine atoms could lead to altered intermolecular interactions, potentially affecting the crystal system, space group, and unit cell dimensions. A comparative crystallographic analysis would be invaluable in understanding the structural impact of this substitution.

Table 1: Crystallographic Data for the Parent Compound N-(9H-fluoren-2-yl)acetamide

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | C 1 c 1 |

| a (Å) | 16.77 |

| b (Å) | 4.830 |

| c (Å) | 15.85 |

| α (°) | 90 |

| β (°) | 115.4 |

| γ (°) | 90 |

Data sourced from the Crystallography Open Database (COD) entry 5000165. nih.gov

Development of Bioanalytical Methods for Detection and Quantification in Preclinical Matrices

The development and validation of robust bioanalytical methods are critical for the evaluation of pharmacokinetics and metabolism in preclinical studies. For this compound, a sensitive and selective method for its quantification in biological matrices such as plasma, serum, and tissue homogenates is essential. While a specific validated method for this compound is not yet published, a general strategy for its development can be outlined based on established practices for similar small molecules.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for bioanalytical quantification due to its high sensitivity, selectivity, and wide dynamic range. The development of an LC-MS/MS method for this compound would involve several key stages:

Sample Preparation: The initial step involves the extraction of the analyte from the complex biological matrix. This is crucial for removing proteins and other interfering substances. Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). The choice of method would depend on the physicochemical properties of this compound and the desired level of sample cleanup.

Chromatographic Separation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system would be used to separate the analyte from endogenous matrix components and any potential metabolites. A reversed-phase column, such as a C18, would likely be suitable. The mobile phase composition, typically a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol, would be optimized to achieve a sharp peak shape and adequate retention time.

Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode would provide the necessary selectivity and sensitivity for quantification. This involves optimizing the precursor ion (the molecular ion of the analyte) and one or more product ions generated through collision-induced dissociation. The selection of specific MRM transitions for this compound and an appropriate internal standard is a critical step in method development.

Method Validation: Once developed, the method must be rigorously validated according to regulatory guidelines (e.g., FDA, EMA). Validation parameters include selectivity, sensitivity (lower limit of quantification, LLOQ), accuracy, precision, recovery, matrix effect, and stability under various conditions (e.g., freeze-thaw cycles, short-term and long-term storage).

Table 2: Hypothetical Parameters for a Bioanalytical LC-MS/MS Method for this compound

| Parameter | Proposed Condition/Value |

|---|---|

| Sample Preparation | |

| Matrix | Rodent Plasma |

| Technique | Protein Precipitation with Acetonitrile |

| Liquid Chromatography | |

| Instrument | UHPLC System |

| Column | C18, 1.7 µm, 2.1 x 50 mm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | Optimized for analyte retention and separation |

| Mass Spectrometry | |

| Instrument | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transition (Analyte) | To be determined experimentally |

| MRM Transition (Internal Standard) | To be determined experimentally |

| Validation | |

| Calibration Range | e.g., 1 - 1000 ng/mL |

| Accuracy & Precision | Within ±15% (±20% at LLOQ) |

This table presents a hypothetical set of starting parameters for method development and is not based on experimental data for the target compound.

Potential Applications of N 3,7 Difluoro 9h Fluoren 2 Yl Acetamide in Diverse Fields

The unique structural characteristics of the fluorene (B118485) scaffold, combined with the electronic modifications introduced by difluoro and acetamide (B32628) functional groups, suggest that N-(3,7-Difluoro-9H-fluoren-2-yl)acetamide could be a valuable compound in several areas of research and development.

Future Research Directions and Unexplored Avenues for N 3,7 Difluoro 9h Fluoren 2 Yl Acetamide

Advanced Synthetic Methodologies

The synthesis of fluorene (B118485) derivatives is a cornerstone of organic chemistry, with numerous methods established for their construction. arabjchem.orgmdpi.com However, the pursuit of more efficient, sustainable, and versatile synthetic routes is a constant endeavor. Future research into the synthesis of N-(3,7-Difluoro-9H-fluoren-2-yl)acetamide could focus on several key areas:

Catalytic C-H Functionalization: Developing novel catalytic systems, perhaps employing transition metals like palladium or rhodium, to directly install the acetamido group onto the 3,7-difluorofluorene core. This approach would offer a more atom-economical and potentially more regioselective alternative to traditional multi-step syntheses.

Flow Chemistry: Investigating the use of continuous flow reactors for the synthesis of this compound. Flow chemistry can offer improved reaction control, enhanced safety for handling potentially hazardous reagents, and facile scalability, which would be crucial for any future large-scale production.

Biocatalysis: Exploring the use of enzymes to catalyze key steps in the synthetic pathway. Biocatalysis can provide unparalleled stereoselectivity and operate under mild, environmentally friendly conditions, offering a green chemistry approach to the synthesis of this compound and its derivatives.

Deeper Mechanistic Elucidation of Biological Activities

The biological activities of fluorene derivatives are diverse, ranging from carcinogenic properties to potential therapeutic effects. ontosight.aiwikipedia.orgnih.gov For this compound, a thorough investigation into its biological mechanisms is a critical next step. The parent compound, 2-Acetylaminofluorene, is a known carcinogen, and its metabolism is key to its activity. wikipedia.orgnih.gov Understanding how the addition of two fluorine atoms alters this profile is of paramount importance.

Future mechanistic studies could include:

Metabolic Profiling: Identifying the metabolic pathways of this compound in various biological systems, including in vitro liver microsome assays and in vivo animal models. This would help to determine if it forms reactive metabolites similar to 2-acetylaminofluorene.

Target Identification and Validation: Employing techniques such as chemical proteomics and thermal shift assays to identify the specific protein targets with which the compound or its metabolites interact. This could reveal novel therapeutic targets or explain its potential toxicity.

Structural Biology: Using X-ray crystallography or cryo-electron microscopy to determine the three-dimensional structure of the compound bound to its biological targets. This would provide invaluable insights into the molecular basis of its activity and guide the design of more potent and selective analogs.

Exploration of Novel Therapeutic or Non-Therapeutic Applications

The fluorene scaffold is a privileged structure in medicinal chemistry, with derivatives showing promise in various therapeutic areas. arabjchem.orgnih.gov The unique electronic properties conferred by the fluorine substituents in this compound may unlock novel applications.

Potential therapeutic areas for exploration include:

Oncology: While the parent compound is a carcinogen, strategic modifications to the fluorene core have led to the development of anticancer agents. nih.gov It would be worthwhile to investigate the cytotoxic activity of this compound against a panel of cancer cell lines to assess its potential as an anticancer lead compound.

Neurodegenerative Diseases: Some fluorene derivatives have been explored for their potential in treating neurodegenerative disorders. Investigating the ability of this compound to modulate pathways implicated in diseases like Alzheimer's or Parkinson's could be a fruitful area of research.

Antimicrobial Agents: The emergence of multidrug-resistant pathogens necessitates the development of new antimicrobial agents. nih.gov Screening this compound for activity against a range of bacteria and fungi could identify a novel scaffold for antibiotic development.

Beyond therapeutic applications, the fluorescent nature of the fluorene core suggests potential non-therapeutic uses:

Organic Light-Emitting Diodes (OLEDs): Fluorene derivatives are known for their use in OLEDs. The fluorine substituents in this compound could modulate its photophysical properties, making it a candidate for new OLED materials.

Chemical Sensors: The fluorescence of the compound could potentially be quenched or enhanced in the presence of specific analytes, forming the basis for a fluorescent chemical sensor.

Integration with Emerging Technologies in Chemical Biology and Materials Science

The convergence of chemistry with other scientific disciplines opens up exciting new possibilities. Integrating the study of this compound with emerging technologies could accelerate discovery and lead to innovative applications.

High-Throughput Screening (HTS): Utilizing HTS platforms to rapidly screen large libraries of this compound derivatives against a wide array of biological targets or for desired material properties.

Computational Chemistry and Machine Learning: Employing computational modeling and machine learning algorithms to predict the biological activity, toxicity, and material properties of virtual libraries of related compounds. This would help to prioritize synthetic efforts and guide experimental design.

Nanotechnology: Incorporating this compound into nanomaterials, such as nanoparticles or quantum dots, to develop targeted drug delivery systems or advanced imaging agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.